5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid
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Description
“5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid” is a research chemical . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have been studied as promising antitubercular agents .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H10N2O6 . The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit . An intramolecular C—H O interaction is present .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, isoxazoles in general can undergo a variety of reactions. For instance, they can be synthesized through cycloadditions of copper (I) acetylides to azides and nitrile oxides .Physical and Chemical Properties Analysis
The exact mass of “this compound” is 278.05388604 . It has a topological polar surface area of 118 . The compound is canonicalized, with a complexity of 363 .Future Directions
The future directions of research on “5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid” and its derivatives could involve further exploration of their potential as antitubercular agents . Additionally, the development of more eco-friendly synthetic strategies for isoxazole compounds could be a valuable area of study .
Properties
IUPAC Name |
5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-7-10(11(12(15)16)13-20-7)6-19-9-4-2-8(3-5-9)14(17)18/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLYKNPQGXCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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